7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that integrates multiple functional groups, including a benzo[d]thiazole moiety and a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Benzo[d]thiazole to the Purine Scaffold: This step involves the nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with a halogenated purine compound.
Introduction of the Methylamino Group: This is typically done via a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the purine and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the purine or benzo[d]thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for new drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety can bind to specific sites on proteins, altering their function. The purine scaffold may mimic natural nucleotides, interfering with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
- 7-(2-(benzo[d]imidazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
Uniqueness
Compared to similar compounds, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the benzo[d]thiazole moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-18-15-20-13-12(14(24)22(3)17(25)21(13)2)23(15)8-9-26-16-19-10-6-4-5-7-11(10)27-16/h4-7H,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFDKSRRSUBMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CCSC3=NC4=CC=CC=C4S3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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